molecular formula C11H13N3O4S2 B5280733 methyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-2-thiophenecarboxylate

methyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-2-thiophenecarboxylate

Cat. No.: B5280733
M. Wt: 315.4 g/mol
InChI Key: VWUZIAHFBKNYKK-UHFFFAOYSA-N
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Description

Methyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-2-thiophenecarboxylate is a complex organic compound that features a pyrazole ring, a sulfonamide group, and a thiophene carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-2-thiophenecarboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-2-thiophenecarboxylate is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the ethyl group on the pyrazole ring can influence its lipophilicity and binding affinity to biological targets, distinguishing it from similar compounds .

Properties

IUPAC Name

methyl 3-[(1-ethylpyrazol-4-yl)sulfonylamino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S2/c1-3-14-7-8(6-12-14)20(16,17)13-9-4-5-19-10(9)11(15)18-2/h4-7,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUZIAHFBKNYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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